molecular formula C15H21N9O2 B11594187 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11594187
M. Wt: 359.39 g/mol
InChI Key: JQTKQIXUNBHWJQ-CAOOACKPSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring: This step often involves a [3+2] cycloaddition reaction between an azide and an alkyne.

    Formation of the carbohydrazide moiety: This can be done by reacting hydrazine with an ester or acid chloride.

    Final assembly: The different fragments are then coupled together using appropriate coupling agents and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Use in the development of new materials with unique electronic or optical properties.

    Chemical Biology: Application as a probe for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and may have similar biological activities.

    Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar chemical reactivity.

    Carbohydrazide derivatives: These compounds share the carbohydrazide moiety and may have similar applications in medicinal chemistry.

Uniqueness: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C15H21N9O2

Molecular Weight

359.39 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-5-[(dimethylamino)methyl]triazole-4-carboxamide

InChI

InChI=1S/C15H21N9O2/c1-23(2)9-11-12(18-22-24(11)14-13(16)20-26-21-14)15(25)19-17-8-10-6-4-3-5-7-10/h3-4,8,10H,5-7,9H2,1-2H3,(H2,16,20)(H,19,25)/b17-8+

InChI Key

JQTKQIXUNBHWJQ-CAOOACKPSA-N

Isomeric SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3CCC=CC3

Canonical SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3CCC=CC3

Origin of Product

United States

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